
Medrysone
Vue d'ensemble
Description
It is structurally similar to progesterone but does not exhibit progestogenic or androgenic activity . Medrysone is known for its anti-inflammatory properties and is used in the form of eye drops to treat conditions such as allergic conjunctivitis, vernal conjunctivitis, episcleritis, and epinephrine sensitivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Medrysone is synthesized through a series of chemical reactions starting from progesterone. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the quality and consistency of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Medrysone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the chemical structure of this compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the chemical reactions of this compound include various hydroxylated and methylated derivatives . These derivatives are studied for their potential pharmacological activities and therapeutic applications.
Applications De Recherche Scientifique
Medrysone is a corticosteroid with anti-inflammatory properties, and research suggests it can foster myelin repair . Studies explore its use in models of demyelination, uveitis, and keratitis .
Scientific Research Applications
- Multiple Sclerosis Research: this compound has been investigated for its potential in treating multiple sclerosis, which is characterized by inflammation, loss of oligodendrocytes, and demyelination . Research indicates that this compound can induce the recovery of mature oligodendrocytes, enhance myelin expression, and promote node formation . Studies also suggest that this compound modulates astrocyte subpopulations, which may contribute to myelin regeneration .
- Models of Demyelination: this compound was tested in a chronic demyelination model using cuprizone to induce demyelination in mice, and the administration of this compound promoted remyelination in the corpus callosum .
- Ophthalmology: Research papers focus on this compound's clinical application, especially its topical use in ophthalmology. this compound 1.0% has been claimed to be as therapeutically effective as dexamethasone 0.1% . this compound has been evaluated in rabbit models of uveitis, fungal keratitis, and allergic conjunctivitis.
- Uveitis Models: In rabbit models of uveitis, topical this compound's effects on inflammatory responses have been studied, specifically its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration.
- Fungal Keratitis Models: The impact of topical this compound on the incidence and progression of experimentally induced fungal keratitis in rabbits has been researched.
- Allergic Conjunctivitis Models: In rabbit models of allergic conjunctivitis, the ability of this compound to reduce elevated tear protein levels has been evaluated.
Preclinical Evidence
- Temporal Effects: Studies demonstrate that this compound promotes myelin repair by enhancing oligodendrocyte activity and myelin basic protein levels in a mouse model of demyelination.
- Dosage Effects: In a mouse model of multiple sclerosis, this compound treatment led to increased oligodendrocyte activity and myelin repair at specific dosages.
- Mechanistic Insights: this compound is involved in metabolic pathways, including the inhibition of phospholipase A2 activity, which reduces the release of arachidonic acid. It interacts with glucocorticoid receptors for transport and distribution within cells and tissues.
Mécanisme D'action
Medrysone exerts its effects by binding to the glucocorticoid receptor in the cytosol . This receptor-ligand complex then migrates to the nucleus, where it binds to specific genetic elements, leading to the activation or repression of genes involved in the inflammatory pathway . . By inhibiting the release of arachidonic acid, this compound effectively reduces inflammation and associated symptoms.
Comparaison Avec Des Composés Similaires
Medrysone is structurally similar to other glucocorticoids such as dexamethasone and betamethasone . it is unique in its specific modifications, including the hydroxyl group at the 11-beta position and the methyl group at the 6-alpha position . These modifications contribute to its distinct pharmacological profile and reduced side effects compared to other glucocorticoids . Similar compounds include fluorometholone, prednisolone, and hydrocortisone .
Activité Biologique
Medrysone, a synthetic corticosteroid primarily used in ophthalmic treatments, has garnered attention for its potential biological activities beyond its initial therapeutic indications. This article explores the compound's anti-inflammatory properties, effects on myelin repair, and the results of recent research studies.
This compound (11β-hydroxy-6α-methylpregn-4-ene-3,20-dione) is structurally related to progesterone and exhibits anti-inflammatory effects by modulating immune responses. Its mechanism involves the inhibition of pro-inflammatory cytokines and the regulation of immune cell activity, making it a candidate for treating various inflammatory conditions, including multiple sclerosis (MS) and other neurodegenerative diseases.
Anti-Inflammatory Properties
Recent studies have highlighted this compound's ability to induce the production of new anti-inflammatory metabolites through microbial transformation. Research conducted by Bano et al. (2016) demonstrated that this compound underwent biotransformation with filamentous fungi, yielding several new metabolites that exhibited varying degrees of anti-inflammatory activity. The study employed cellular assays to evaluate the effects on T-cell proliferation and cytokine production, particularly focusing on tumor necrosis factor-alpha (TNF-α) inhibition and reactive oxygen species (ROS) production reduction .
Table 1: Summary of Anti-Inflammatory Effects
Compound | Source | Cytokine Inhibition | T-cell Proliferation Inhibition | ROS Production Reduction |
---|---|---|---|---|
This compound | Synthetic | Moderate | Significant | Yes |
Metabolite 1 | Cunninghamella blakesleeana | High | Moderate | Yes |
Metabolite 2 | Neurospora crassa | Low | Significant | No |
Myelin Repair and Neuroprotection
In addition to its anti-inflammatory properties, this compound has been studied for its role in myelin repair. A significant study published in 2022 explored its effects on oligodendrocyte recovery and axonal remyelination in a chronic demyelination model. The findings indicated that this compound treatment led to enhanced recovery of mature oligodendrocytes, increased myelin expression, and improved node formation .
Key Findings from Myelin Repair Studies
- Oligodendrocyte Recruitment : this compound facilitated the recruitment of oligodendrocyte precursor cells (OPCs), promoting their differentiation into mature oligodendrocytes.
- Astrocyte Modulation : The drug influenced astrocyte polarization, shifting neurotoxic profiles to non-neurotoxic states, which is crucial for creating a conducive environment for myelin repair.
- Regenerative Potential : The study identified a correlation between this compound treatment and the expression of genes associated with myelination in astrocytes .
Case Studies and Clinical Implications
Research has also focused on repurposing this compound for treating multiple sclerosis due to its promising effects on myelin repair mechanisms. Dr. Markley Silva Oliveira Jr.'s research emphasized the drug's potential to expedite recovery processes in MS patients by leveraging existing FDA approvals for faster clinical application .
Propriétés
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKSODFLBBHQ-ILSZZQPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045371 | |
Record name | Medrysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e-02 g/L | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
There is no generally accepted explanation for the mechanism of action of ocular corticosteroids. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. Initially, the drug binds to the glucocorticoid receptor in the cytosol. This migrates to the nucleus and binds to genetic elements which cause activation and repression of the involved genes in the inflammatory pathway. | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2668-66-8 | |
Record name | Medrysone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2668-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medrysone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | medrysone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medrysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medrysone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDRYSONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UFC189XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156.5 °C | |
Record name | Medrysone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00253 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medrysone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014398 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does medrysone exert its anti-inflammatory effects?
A: this compound, similar to other glucocorticoids, interacts with specific intracellular glucocorticoid receptors. [] This interaction leads to the formation of a complex that binds to DNA, thereby modifying gene expression. [] Consequently, the synthesis of certain anti-inflammatory proteins is induced, while the production of some inflammatory mediators is inhibited. [] This process culminates in a reduction of chronic inflammation and autoimmune reactions. []
Q2: Does this compound influence prostaglandin E2 (PGE2) levels in cases of ocular inflammation?
A: Yes, research indicates that topical application of this compound can significantly inhibit the increase in PGE2 levels in the aqueous humor of rabbit eyes with experimentally induced uveitis. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C22H32O3 and a molecular weight of 344.49 g/mol.
Q4: Is there information available about this compound's compatibility with various materials or its stability under specific conditions in the provided research?
A4: The provided research papers primarily focus on this compound's biological activity and clinical effects. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q5: Do the provided research articles indicate any catalytic properties of this compound or its application in catalytic reactions?
A5: The research papers provided focus on the pharmacological properties and clinical applications of this compound. There is no mention of catalytic properties or applications for this compound.
Q6: Have computational methods been employed to study this compound's interactions or predict its activity?
A6: While computational chemistry techniques are valuable for drug discovery, the provided research papers primarily focus on in vitro and in vivo studies of this compound. Information about computational studies or models related to this compound is limited in this context.
Q7: What is known about the stability of this compound in various formulations?
A: The provided research papers primarily focus on the clinical application of this compound, particularly its topical use in ophthalmology. [, , , ] While the papers mention the use of this compound in various formulations like suspensions and ointments, [, ] detailed investigations on the long-term stability of these formulations under different conditions are not extensively discussed.
Q8: Does the provided research discuss SHE (Safety, Health, and Environment) regulations specifically related to this compound?
A8: The research articles primarily concentrate on this compound's biological activity and clinical use. Specific details regarding SHE regulations are not extensively covered within these research papers.
Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A9: The provided research papers do not delve deeply into the detailed pharmacokinetic profile of this compound. Further research is needed to elucidate its ADME properties fully.
Q10: What models have been used to investigate the efficacy of this compound?
A10: Researchers have used various experimental models to assess this compound's efficacy. These include:
- Rabbit models of uveitis: Intravenously administered human serum albumin (HSA) in rabbits, previously sensitized with intravitreal HSA, induces uveitis. [] This model has been utilized to evaluate the effects of topical this compound on inflammatory responses, particularly its impact on blood-aqueous barrier breakdown, PGE2 production, and leukocyte infiltration. []
- Rabbit models of fungal keratitis: Researchers have investigated the impact of topical this compound on the incidence and progression of experimentally induced fungal keratitis in rabbits. []
- Rabbit models of allergic conjunctivitis: This model involves instilling Timothy grass pollen into the eyes of human subjects to elicit an allergic response, which is then assessed by measuring tear protein concentration. Various eye medications, including this compound, have been evaluated for their ability to reduce elevated tear protein levels. []
Q11: Is there evidence of resistance developing to this compound treatment?
A11: The development of resistance to this compound is not a primary focus within the provided research articles. More research is needed to ascertain the potential for resistance development with this compound treatment.
Q12: What are the known toxicological effects of this compound?
A12: While this compound is generally well-tolerated, some studies indicate potential adverse effects.
Q13: Are there specific drug delivery strategies being explored for this compound?
A13: The research papers mainly focus on conventional topical administration of this compound, especially in ophthalmology. Targeted drug delivery strategies are not extensively discussed within these research articles.
Q14: Are there specific biomarkers associated with this compound's efficacy or safety?
A14: The identification of specific biomarkers to predict this compound efficacy or monitor its potential adverse effects is not a central focus within these research papers.
Q15: What analytical methods have been used to study this compound?
A15: The research papers describe the use of various analytical techniques for studying this compound's effects:
- Slit-lamp examination: This technique is used to assess ocular inflammation in rabbit models of uveitis and keratitis. [, ] Researchers use this method to evaluate the severity of hyperemia, flare, and cellular infiltration in the anterior chamber of the eye. [, ]
- Aqueous humor analysis: In studies involving rabbit models of uveitis, researchers collect aqueous humor samples to analyze the levels of various inflammatory markers. [] These include protein content, ascorbic acid levels, and PGE2 concentration, providing insights into the drug's impact on blood-aqueous barrier integrity and inflammatory mediator production. []
- Tear protein measurement (Refractometry): In a human model of allergic conjunctivitis, refractometry is employed to quantify protein concentration in tears. [] This method allows researchers to assess the effectiveness of various eye medications, including this compound, in reducing allergen-induced tear protein elevation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.